2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family. It features a dihydroquinazolinone core with a hydroxyl group attached to an ethyl chain at the first position. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C10H12N2O2, and it has been identified as a natural product found in the fungus Fusarium sambucinum .
These reactions yield various quinazolinone derivatives, each potentially exhibiting unique biological activities and properties.
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one has been studied for its potential as an enzyme inhibitor. It interacts with specific molecular targets, blocking enzyme activity and leading to various biological effects such as inhibition of cancer cell proliferation and reduction of inflammation. Its unique structure allows for diverse interactions with biological macromolecules, making it a candidate for further pharmacological studies .
The synthesis of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one can be achieved through several methods:
For large-scale production, processes are optimized using continuous flow reactors and automated systems. Emphasis is placed on green chemistry principles, utilizing recyclable catalysts to minimize environmental impact .
This compound has a wide range of applications across various fields:
Several compounds share structural characteristics with 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one:
Compound Name | Description |
---|---|
2-Aminobenzamide | A precursor in the synthesis of quinazolinone derivatives. |
Quinazolin-4-one | The core structure that can be modified for various derivatives. |
2-(1-Hydroxyethyl)quinazolin-4-one | A closely related compound with similar properties. |
The uniqueness of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one lies in its specific stereochemistry and the presence of the hydroxyethyl group. These features significantly influence its biological activity and interactions with molecular targets, distinguishing it from other quinazoline derivatives .